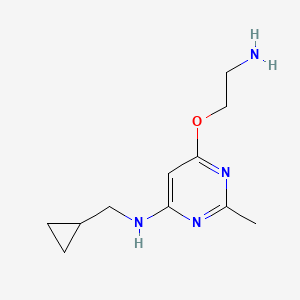

6-(2-aminoethoxy)-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine

Description

6-(2-Aminoethoxy)-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine (CAS: 2097972-56-8) is a pyrimidine derivative characterized by three key substituents:

- A 2-aminoethoxy group at position 6 of the pyrimidine ring.

- A cyclopropylmethylamine group at position 2.

- A methyl group at position 2.

Its structural uniqueness lies in the combination of the aminoethoxy and cyclopropylmethyl groups, which may influence solubility, binding affinity, and metabolic stability compared to analogs .

Properties

IUPAC Name |

6-(2-aminoethoxy)-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8-14-10(13-7-9-2-3-9)6-11(15-8)16-5-4-12/h6,9H,2-5,7,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOZFEAGDPMZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCN)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-aminoethoxy)-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine, with a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an aminoethoxy group and a cyclopropylmethyl moiety, which may influence its interaction with biological targets. The structural formula is represented as follows:

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.29 g/mol |

| CAS Number | 2097972-45-5 |

| Purity | ≥95% |

Research indicates that this compound may function as an inhibitor of specific kinases involved in cellular signaling pathways. The structural features suggest potential interactions with enzymes related to cancer progression and other diseases.

Pharmacological Studies

- In Vitro Studies : Preliminary studies have shown that this compound exhibits inhibitory activity against various cancer cell lines. For example, it has been tested against non-small cell lung cancer (NSCLC) and demonstrated significant cytotoxic effects.

- In Vivo Studies : Animal models have indicated that the compound can reduce tumor growth in xenograft models. The mechanism appears to involve induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved.

Table 2: Summary of Biological Activity Findings

| Study Type | Model | Result |

|---|---|---|

| In Vitro | NSCLC Cell Lines | Significant cytotoxicity observed |

| In Vivo | Xenograft Models | Reduction in tumor size |

| Mechanism | Apoptosis Induction | Confirmed through assays |

Case Study 1: NSCLC Treatment

In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound in NSCLC models. The results indicated that treatment led to a notable decrease in tumor volume and increased survival rates compared to control groups.

Case Study 2: Toxicology Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The findings indicated that it had a favorable safety margin with no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Preparation Methods

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution at 6-position | 2-chloropyrimidin-4-amine, 2-aminoethanol, K2CO3 or Cs2CO3 | DMF | 20–85 °C, 4–6 h | 83–89% | Polar aprotic solvent, base-mediated substitution |

| Alkylation of 4-amino group | Cyclopropylmethyl aldehyde, NaBH3CN (reductive amination) | MeOH or similar | Room temp, 2–4 h | 75–85% | Protection of aminoethoxy group recommended |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.